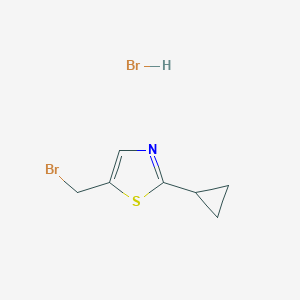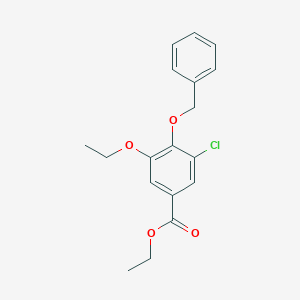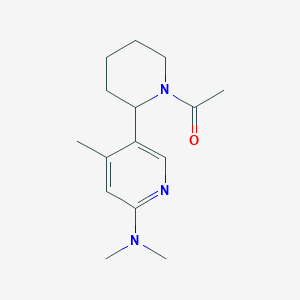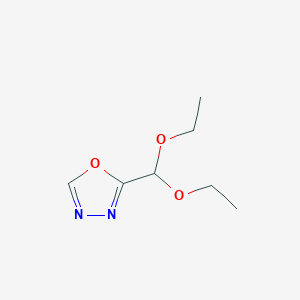![molecular formula C9H15NO2 B13014847 Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic esters, tert-butyl lithium, and acetylenedicarboxylates . Major products formed from these reactions include 3-azabicyclo[4.1.0]hepta-2,4-dienes and other functionalized derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active molecules. It has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In organic synthesis, it serves as a precursor for the preparation of various functionalized derivatives . Its unique structure makes it valuable for studying strain-releasing reactions and other chemical transformations.
Mecanismo De Acción
The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .
Comparación Con Compuestos Similares
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and 3-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific functional groups and applications The presence of the ethyl ester group in ethyl 3-azabicyclo[41
Propiedades
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIYPUZUSZZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)







![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)


![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)


